2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Methylation: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-c]pyridine ring.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- 2-fluoro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- 2-iodo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Uniqueness
The uniqueness of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can make it more reactive in certain types of chemical reactions compared to its chloro or fluoro analogs.
Properties
CAS No. |
2763776-39-0 |
---|---|
Molecular Formula |
C7H12BrCl2N3 |
Molecular Weight |
289 |
Purity |
95 |
Origin of Product |
United States |
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